molecular formula C11H16N2S B5048085 1-(2-Methylphenyl)-3-propylthiourea

1-(2-Methylphenyl)-3-propylthiourea

Cat. No.: B5048085
M. Wt: 208.33 g/mol
InChI Key: PRPPMLCPBGIGFP-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-propylthiourea is a thiourea derivative characterized by a 2-methylphenyl group attached to the nitrogen atom at position 1 and a propyl chain at position 3 of the thiourea core. Thioureas are sulfur-containing compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility.

Properties

IUPAC Name

1-(2-methylphenyl)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-3-8-12-11(14)13-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPPMLCPBGIGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-propylthiourea typically involves the reaction of 2-methylphenyl isothiocyanate with propylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-3-propylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-propylthiourea primarily involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The inhibition of urease, for example, occurs through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

The following table summarizes key structural and functional differences between 1-(2-Methylphenyl)-3-propylthiourea and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Key Properties
This compound 2-methylphenyl, propyl C₁₁H₁₆N₂S 208.33 g/mol Not specified Hypothesized to exhibit moderate lipophilicity due to the propyl chain; potential hydrogen-bond donor via thiourea group.
1-Methyl-3-(2-methylpropyl)thiourea Methyl, 2-methylpropyl C₆H₁₂N₂S 144.24 g/mol 59814-51-6 Higher volatility (lower MW); safety data indicate acute toxicity requiring medical consultation .
1-(3-Chloro-2-methylphenyl)-2-thiourea 3-chloro-2-methylphenyl C₈H₉ClN₂S 200.69 g/mol 63980-70-1 Chlorine substituent enhances electrophilicity; potential for halogen bonding interactions .
1-(2-Methoxyphenyl)-3-allylthiourea 2-methoxyphenyl, allyl C₁₁H₁₄N₂OS 222.31 g/mol 1207-94-9 Methoxy group improves solubility in polar solvents; allyl chain may increase reactivity .
3-[2-Hydroxy-3-(2,4,6-TMP)-propyl]-3-methyl-1-phenylthiourea 2,4,6-trimethylphenyl, hydroxypropyl C₂₀H₂₆N₂OS 342.50 g/mol Not specified Hydroxy and bulky aryl groups enhance crystallinity; planar thiourea core confirmed via X-ray diffraction .

Key Observations:

  • Substituent Effects on Lipophilicity : The propyl chain in this compound likely increases lipophilicity compared to shorter chains (e.g., methyl in 1-Methyl-3-(2-methylpropyl)thiourea) or polar groups (e.g., methoxy in 1-(2-Methoxyphenyl)-3-allylthiourea) .
  • Crystallinity and Planarity: Bulky substituents (e.g., 2,4,6-trimethylphenyl) and hydrogen-bond donors (e.g., hydroxypropyl) improve crystallinity, as demonstrated in X-ray studies of analogs .

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